N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core fused with a pyrazole-carbamoylthioether side chain and a 4-methoxyphenylmethyl hexanamide moiety. The presence of a sulfanyl linker and carbamoyl group may enhance solubility and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O6S/c1-18-12-25(34-33-18)32-27(37)16-42-29-31-22-14-24-23(40-17-41-24)13-21(22)28(38)35(29)11-5-3-4-6-26(36)30-15-19-7-9-20(39-2)10-8-19/h7-10,12-14H,3-6,11,15-17H2,1-2H3,(H,30,36)(H2,32,33,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWCNNPECWSWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the quinazolinone intermediate with a pyrazole derivative, often under reflux conditions.
Attachment of the methoxyphenyl group: This can be done via a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with hexanamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Affecting gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The 4-methoxyphenyl group is a shared pharmacophore with compound 2h, which is associated with improved metabolic stability and membrane permeability .
- Unlike compound 26’s dichlorophenyl group, the target’s pyrazole-carbamoylthioether side chain may reduce cytotoxicity while maintaining solubility .
Pharmacological and Bioactivity Comparisons
While explicit bioactivity data for the target compound is unavailable in the provided evidence, insights can be inferred from structurally related molecules:
- Bioactivity Clustering : Compounds with pyrazole or quinazoline cores often cluster into groups with anti-inflammatory, antimicrobial, or kinase-inhibitory activities. Molecular networking (based on MS/MS fragmentation cosine scores >0.8) suggests that the target compound’s fragmentation pattern would align with pyrazole-containing bioactive clusters .
- Similarity Indexing : Using Tanimoto coefficients (fingerprint-based similarity), the 4-methoxyphenyl and pyrazole motifs could yield ~60–70% similarity to compounds like 2h or 26, implying overlapping target profiles (e.g., HDAC or kinase inhibition) .
Stability and Metabolic Considerations
- The sulfanyl (-S-) linker in the target compound may enhance oxidative stability compared to disulfides but could still be susceptible to metabolic sulfoxidation .
- The 4-methoxyphenyl group (as in 2h) is likely to slow hepatic clearance via cytochrome P450 enzymes, extending half-life relative to non-substituted analogs .
Biological Activity
N-[(4-methoxyphenyl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 592.67 g/mol. The presence of a methoxyphenyl group, a pyrazole moiety, and a quinazoline derivative suggests diverse biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrazole and quinazoline moieties exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.
Anticancer Activity
A study on pyrazole derivatives showed promising anticancer activity against various cancer cell lines. For instance, compounds similar to those containing pyrazole exhibited IC50 values ranging from 60 nM to over 2000 nM against different cancer types (e.g., gastric and liver cancer) . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This suggests that this compound could similarly modulate inflammatory pathways .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the quinazoline ring is particularly notable for its ability to interact with bacterial enzymes or cell membranes .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives of 3-methyl-pyrazol showed significant cytotoxic effects on cancer cells with IC50 values indicating potent activity . These findings suggest that similar structural features in N-[(4-methoxyphenyl)methyl]-6-[6-(...)] could lead to comparable anticancer efficacy.
- Mechanisms of Action : Research into the mechanisms by which pyrazole derivatives exert their effects has revealed that they may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer progression .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | IC50 (nM) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | Pyrazole + Phenyl | 120 | Anticancer (Gastric) |
| Pyrazole Derivative B | Pyrazole + Methoxy | 580 | Anticancer (Breast) |
| Quinazoline Derivative C | Quinazoline Base | <100 | Antimicrobial |
Q & A
Basic Research Questions
Q. How can the structure of this compound be elucidated using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, NMR can confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH) and pyrazole protons (δ ~6.5–7.5 ppm). IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm) and sulfanyl (C–S, ~600–700 cm) groups. Cross-validation with High-Performance Liquid Chromatography (HPLC) ensures purity before analysis .
Q. What synthetic strategies are effective for constructing the quinazolin-dioxolo core?
- Methodological Answer : Multi-step synthesis via Mannich reactions or intermolecular condensation is common. For instance, coupling a pre-functionalized dioxolo-quinazolinone intermediate with a pyrazole-carbamoylthioethyl moiety can be achieved using thiourea linkers under basic conditions (e.g., NaOH/ethanol). Yields may vary (2–5%) depending on steric hindrance and solvent choice .
Q. How can researchers optimize reaction yields for this compound?
- Methodological Answer : Systematic screening of catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. protic), and temperature gradients is essential. For example, substituting ethanol with dimethylformamide (DMF) may improve solubility of intermediates. Real-time monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) aids in identifying optimal reaction termination points .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity or stability?
- Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess changes in metabolic stability via liver microsome assays. Compare half-life (t) and degradation products using liquid chromatography-mass spectrometry (LC-MS). Note: Pyrazole ring methylation may enhance hydrophobic interactions in target binding .
Q. What analytical approaches resolve contradictions in reported synthetic pathways?
- Methodological Answer : When conflicting data arise (e.g., divergent yields for similar steps), replicate experiments under controlled conditions. Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting reactivity. Cross-reference with X-ray crystallography to confirm stereochemical outcomes .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Tools like COMSOL Multiphysics® can simulate reaction kinetics under varying pressures or temperatures. Validate predictions with small-scale exploratory syntheses .
Q. What frameworks guide the design of stability studies under physiological conditions?
- Methodological Answer : Use the ICH Q1A(R2) guideline for forced degradation studies. Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH light cabinet) conditions. Monitor degradation via HPLC-UV and correlate with Arrhenius kinetics to extrapolate shelf-life .
Q. How can AI-driven platforms enhance synthesis route planning?
- Methodological Answer : Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to propose optimal pathways. For example, AI can prioritize routes with fewer steps or higher atom economy. Integrate robotic labs for autonomous parameter optimization (e.g., temperature, stoichiometry) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
